molecular formula C10H17NO2 B8346085 (S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one

Cat. No.: B8346085
M. Wt: 183.25 g/mol
InChI Key: VYBJLGCAWGAKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is a chiral compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a tetrahydropyrrolo[1,2-c]oxazole ring system, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a 3,3,6,6-tetramethyl-4-piperidone derivative with an appropriate oxazoline precursor. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction temperature is maintained at around 60-80°C to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, the purification of the compound is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,3,6,6-Tetramethylpiperidine: Shares a similar tetrahydropyridine structure but lacks the oxazole ring.

    3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazole: Similar bicyclic structure but differs in the position of functional groups.

Uniqueness

(S)-3,3,6,6-Tetramethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one is unique due to its specific chiral configuration and the presence of both tetrahydropyrrolo and oxazole rings. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

3,3,6,6-tetramethyl-7,7a-dihydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one

InChI

InChI=1S/C10H17NO2/c1-9(2)5-7-6-13-10(3,4)11(7)8(9)12/h7H,5-6H2,1-4H3

InChI Key

VYBJLGCAWGAKAA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2COC(N2C1=O)(C)C)C

Origin of Product

United States

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